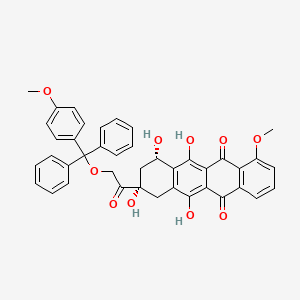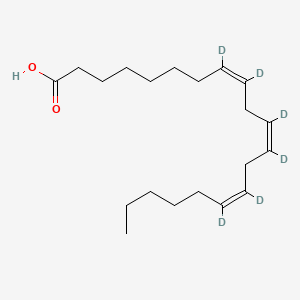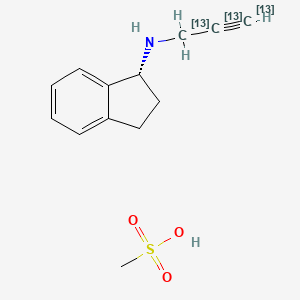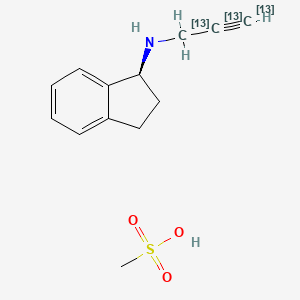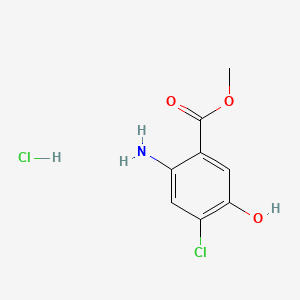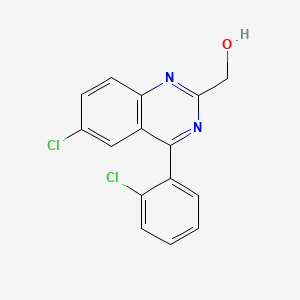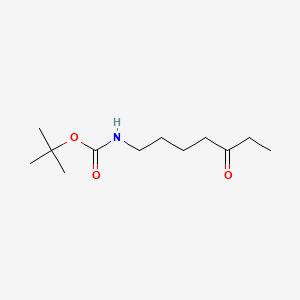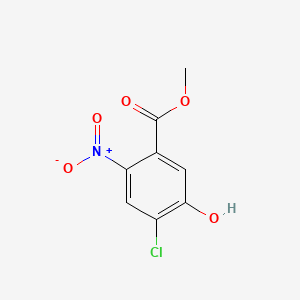
Lercanidipine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine-d3 is a deuterated form of lercanidipine, a third-generation dihydropyridine calcium channel blocker. It is primarily used for the treatment of hypertension by relaxing and opening blood vessels, allowing blood to circulate more freely and reducing blood pressure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of lercanidipine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-d3 involves the incorporation of deuterium atoms into the lercanidipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process typically involves multiple steps, including the preparation of deuterated intermediates, purification, and final synthesis. Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lercanidipine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Lercanidipine-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lercanidipine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Nephroprotective Research: Explored for its potential protective effects on the kidneys.
Wirkmechanismus
Lercanidipine-d3 exerts its effects by blocking L-type and T-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The decrease in intracellular calcium levels reduces the contractile processes, resulting in lower blood pressure .
Vergleich Mit ähnlichen Verbindungen
Lercanidipine-d3 is compared with other calcium channel blockers such as amlodipine and lacidipine. While all these compounds share a similar mechanism of action, this compound is noted for its high lipophilicity and vascular selectivity, which contribute to its unique pharmacokinetic profile . Additionally, this compound has been shown to have a better tolerability profile compared to amlodipine .
List of Similar Compounds
- Amlodipine
- Lacidipine
- Nifedipine
- Felodipine
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, metabolism, and drug interaction studies. Its unique properties and mechanism of action make it an important tool for understanding the behavior of calcium channel blockers and their potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1190043-34-5 |
|---|---|
Molekularformel |
C36H41N3O6 |
Molekulargewicht |
614.757 |
IUPAC-Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
InChI-Schlüssel |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonyme |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methyl-d3-amino]-1,1-dimethylethyl Methyl Ester; Masnidipine-d3; Zanidip-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


